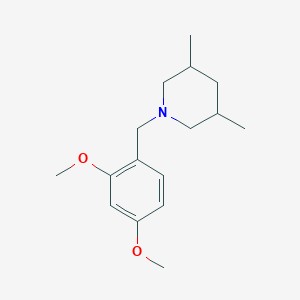![molecular formula C25H31NO B5087726 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol CAS No. 380594-12-7](/img/structure/B5087726.png)
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol
Descripción general
Descripción
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol, also known as DBBF, is a fluorescent dye that is widely used in scientific research. It has a unique structure that makes it useful for a variety of applications, including fluorescence microscopy, flow cytometry, and drug discovery. In
Mecanismo De Acción
The mechanism of action of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is based on its fluorescent properties. When excited by light of a specific wavelength, 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol emits light at a longer wavelength. This allows researchers to visualize the location and movement of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol-labeled structures in cells and tissues.
Biochemical and Physiological Effects:
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is generally considered to be non-toxic and has no known biochemical or physiological effects. It is well-tolerated by cells and tissues, making it a useful tool for studying biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is its high photostability, which allows it to be used for long-term imaging experiments. It is also highly specific, allowing researchers to label specific structures or molecules of interest. However, 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol has some limitations. It is relatively expensive compared to other fluorescent dyes, and its synthesis requires specialized equipment and expertise. In addition, 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is not suitable for all applications, as its fluorescence properties may interfere with certain experimental conditions.
Direcciones Futuras
There are several possible future directions for research on 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol, such as its use in drug delivery or as a biosensor for detecting specific molecules. Finally, there is a need for further research on the biochemical and physiological effects of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol, particularly in vivo.
Métodos De Síntesis
The synthesis of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol involves several steps, starting with the reaction of 9-fluorenone with butyl lithium to form the corresponding lithium enolate. This is followed by the addition of dibutylamine and propargyl bromide to form the alkyne derivative. Finally, the alkyne derivative is reduced to the corresponding alcohol using sodium borohydride. The resulting product is 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for imaging biological structures and processes. For example, it can be used to label specific proteins or organelles in cells, allowing researchers to track their movements and interactions. 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is also used in flow cytometry to measure the size, shape, and fluorescence of individual cells. In addition, 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol has been used in drug discovery to identify compounds that bind to specific targets.
Propiedades
IUPAC Name |
9-[4-(dibutylamino)but-2-ynyl]fluoren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-3-5-18-26(19-6-4-2)20-12-11-17-25(27)23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,27H,3-6,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOCMJTZRRMWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231468 | |
| Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380594-12-7 | |
| Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380594-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



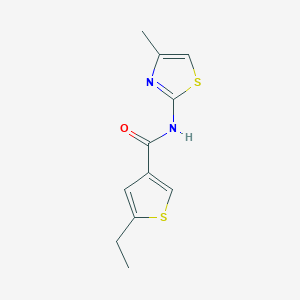
![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
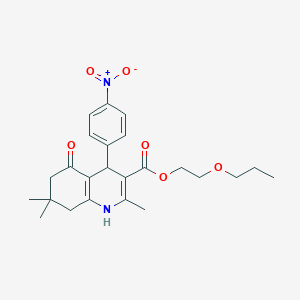
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)
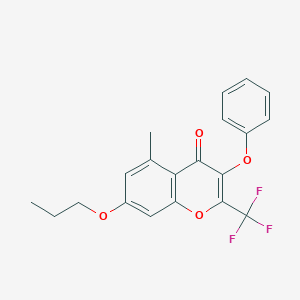
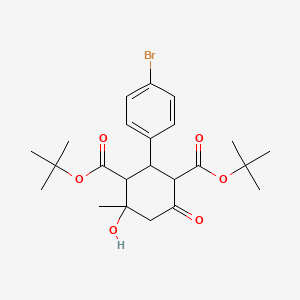
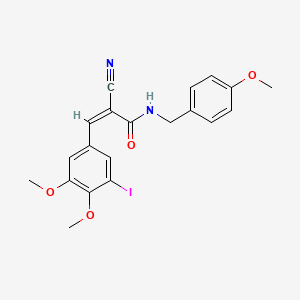
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
